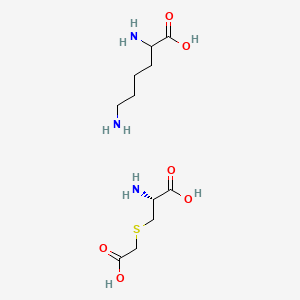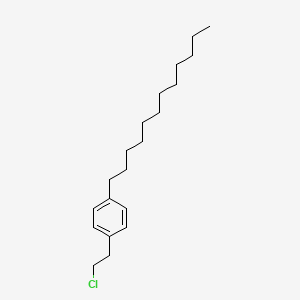
1-(2-Chloroethyl)-4-dodecylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloroethyl)-4-dodecylbenzene: is an organic compound characterized by the presence of a benzene ring substituted with a 2-chloroethyl group and a dodecyl chain
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)-4-dodecylbenzene can be synthesized through a multi-step process involving the alkylation of benzene derivatives. One common method involves the Friedel-Crafts alkylation of benzene with 1-dodecene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The resulting dodecylbenzene is then subjected to a chlorination reaction using thionyl chloride (SOCl2) to introduce the 2-chloroethyl group.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation followed by chlorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
化学反应分析
Types of Reactions: 1-(2-Chloroethyl)-4-dodecylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The dodecyl chain can undergo oxidation to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: Formation of 1-(2-hydroxyethyl)-4-dodecylbenzene, 1-(2-aminoethyl)-4-dodecylbenzene, etc.
Oxidation: Formation of 1-(2-chloroethyl)-4-dodecylbenzyl alcohol, aldehyde, or carboxylic acid.
Reduction: Formation of 1-(2-ethyl)-4-dodecylbenzene.
科学研究应用
Chemistry: 1-(2-Chloroethyl)-4-dodecylbenzene is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for designing complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological membranes due to its amphiphilic nature. It can be used to investigate the effects of hydrophobic and hydrophilic interactions on membrane stability and function.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications. For example, derivatives with modified functional groups are investigated for their anticancer and antimicrobial properties.
Industry: this compound is used in the production of surfactants, lubricants, and other specialty chemicals. Its ability to modify surface properties makes it valuable in formulations for detergents and emulsifiers.
作用机制
The mechanism of action of 1-(2-Chloroethyl)-4-dodecylbenzene involves its interaction with molecular targets through its functional groups. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The dodecyl chain interacts with hydrophobic regions of membranes, affecting their fluidity and permeability.
Molecular Targets and Pathways:
Nucleophilic Sites: The chloroethyl group targets nucleophilic sites on proteins and nucleic acids, leading to alkylation and potential disruption of their normal function.
Membrane Interactions: The dodecyl chain interacts with lipid bilayers, influencing membrane dynamics and potentially affecting signal transduction pathways.
相似化合物的比较
1-(2-Chloroethyl)-4-methylbenzene: Similar structure but with a shorter alkyl chain.
1-(2-Chloroethyl)-4-ethylbenzene: Similar structure with an ethyl group instead of a dodecyl chain.
1-(2-Chloroethyl)-4-hexylbenzene: Similar structure with a hexyl chain.
Uniqueness: 1-(2-Chloroethyl)-4-dodecylbenzene is unique due to its long dodecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and membrane studies. Its ability to undergo various chemical reactions also adds to its versatility as a synthetic intermediate.
属性
CAS 编号 |
926028-63-9 |
|---|---|
分子式 |
C20H33Cl |
分子量 |
308.9 g/mol |
IUPAC 名称 |
1-(2-chloroethyl)-4-dodecylbenzene |
InChI |
InChI=1S/C20H33Cl/c1-2-3-4-5-6-7-8-9-10-11-12-19-13-15-20(16-14-19)17-18-21/h13-16H,2-12,17-18H2,1H3 |
InChI 键 |
OVOPENIRIWOYRP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


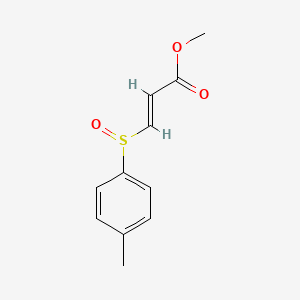

![3-(2-Hydroxybenzoyl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14169218.png)
![3-Nitro-1-[2-(3-nitro-1,2,4-triazol-1-yl)ethyl]-1,2,4-triazole](/img/structure/B14169219.png)

![Ethanone, 1-[5-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14169227.png)
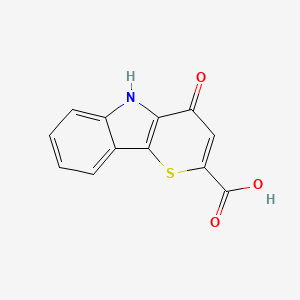
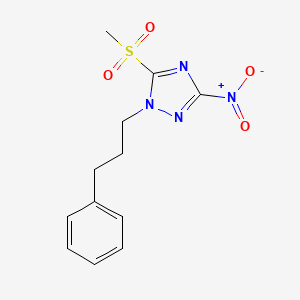
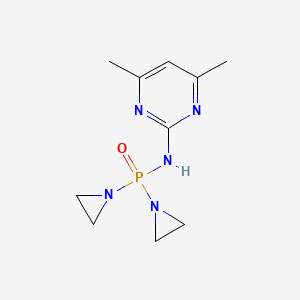

![4-Butoxy-I(2)-[[(4-methylphenyl)sulfonyl]amino]benzenepropanoic acid](/img/structure/B14169276.png)
![5-ethylsulfanyl-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14169282.png)
![3-Bromo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-A][1,4]diazepine](/img/structure/B14169286.png)
